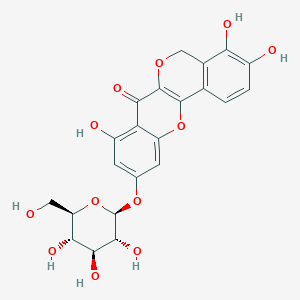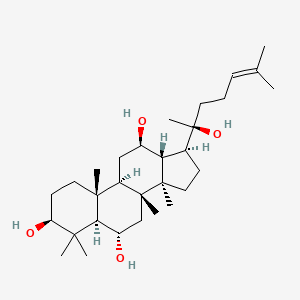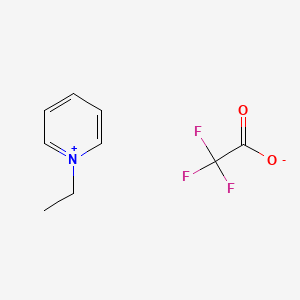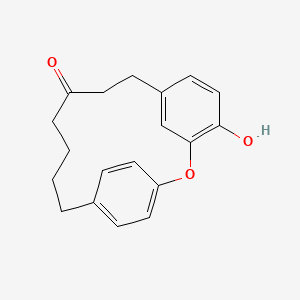
Acerogenin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acerogenin L is a natural product found in Alnus japonica and Acer nikoense with data available.
Aplicaciones Científicas De Investigación
Osteoblast Differentiation and Bone Health
Acerogenin A, a compound related to Acerogenin L, extracted from Acer nikoense Maxim, has been found to stimulate osteoblast differentiation. This process is crucial for bone health and regeneration. Specifically, it influences cell proliferation in osteoblastic cells and increases the activity of alkaline phosphatase, a marker of bone formation. It also enhances the expression of genes essential for osteoblast differentiation, such as Osteocalcin, Osterix, and Runx2. The action of Acerogenin A is mediated through bone morphogenetic protein (BMP), which plays a key role in bone formation and repair (Kihara et al., 2011).
Biosynthesis Pathways
Research on the biosynthesis of acerogenin A provides insights into the metabolic pathways involved in its production. Phenylalanine and cinnamic acid have been identified as the primary precursors in this biosynthetic process. This understanding of biosynthesis is vital for exploring the potential large-scale production and therapeutic applications of acerogenin A and related compounds (Inoue et al., 1987).
Neuroprotection and Oxidative Stress
Acerogenin A demonstrates neuroprotective effects in neuronal cells under oxidative stress, a condition implicated in several neurodegenerative diseases like Parkinson’s and Alzheimer’s. It significantly reduces reactive oxygen species (ROS) and induces the expression of heme oxygenase-1 (HO-1), a vital enzyme in the body's defense against oxidative damage. The neuroprotective action of Acerogenin A involves the activation of the PI3K/AKT signaling pathways and nuclear accumulation of Nrf2, a key regulator of cellular response to oxidative stress (Lee et al., 2015).
Estrogenic Activity
Acerogenin C, another compound in the same family as this compound, shows significant estrogenic activity. It stimulates the proliferation of ER-positive MCF-7 cells and has a high affinity for estrogen receptors. This discovery opens potential avenues for using acerogenin C in treating postmenopausal complications such as hot flashes and osteoporosis (Kim et al., 2011).
Synthesis and Chemical Structure
The synthesis of acerogenins, including this compound, has been extensively studied to understand their chemical structure and potential for synthetic production. The research has led to the development of a general strategy for synthesizing acerogenin-type diarylheptanoids, which are crucial for exploring their therapeutic applications (Gonzalez & Zhu, 1999).
Propiedades
Fórmula molecular |
C19H20O3 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |
InChI |
InChI=1S/C19H20O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,21H,1-5,9H2 |
Clave InChI |
XXXWRTFKEKSSKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O |
Sinónimos |
acerogenin L |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




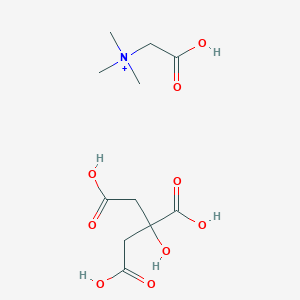

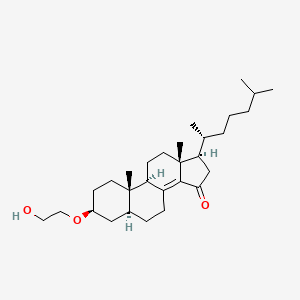
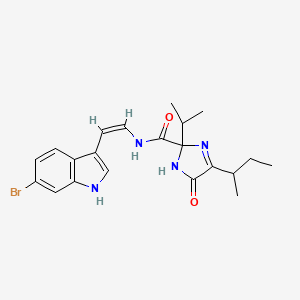


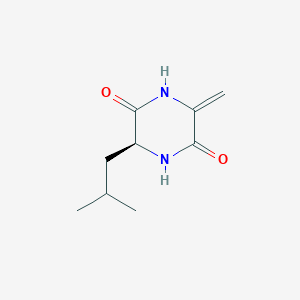
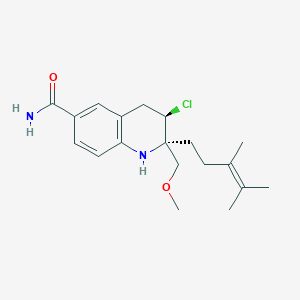
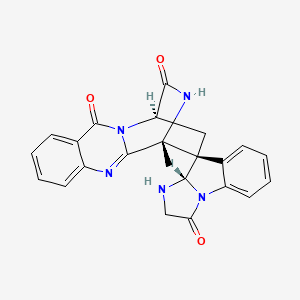
![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
